![molecular formula C16H18ClN3O B2926258 3-(2-chlorophenyl)-1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea CAS No. 1286705-06-3](/img/structure/B2926258.png)
3-(2-chlorophenyl)-1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea
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Description
This compound is a urea derivative with a cyclopropyl group and a 2-chlorophenyl group attached to the nitrogen atoms. The other nitrogen atom is connected to a 1-methylpyrrole group. Urea derivatives are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an isocyanate (derived from the 2-chlorophenyl group) with a primary amine (derived from the 1-methylpyrrole group) to form the urea core. The cyclopropyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecule contains a urea group, which is planar and can participate in hydrogen bonding. The presence of the aromatic 2-chlorophenyl ring and the 1-methylpyrrole group can contribute to the compound’s overall polarity .Chemical Reactions Analysis
As a urea derivative, this compound could undergo hydrolysis under acidic or basic conditions to yield amines and carbon dioxide. The chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the urea group could allow for hydrogen bonding, potentially increasing its solubility in water. The aromatic rings could contribute to increased stability and rigidity in the molecule .Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2-chlorophenyl)-1-cyclopropyl-1-[(1-methylpyrrol-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-19-10-4-5-13(19)11-20(12-8-9-12)16(21)18-15-7-3-2-6-14(15)17/h2-7,10,12H,8-9,11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZZOYIKVLZIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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